Barasertib dihydrochloride

Description

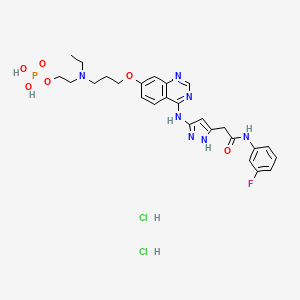

Structure

2D Structure

Properties

IUPAC Name |

2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN7O6P.2ClH/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19;;/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVRMFUIHQMEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33Cl2FN7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722543-50-2 | |

| Record name | Barasertib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722543502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BARASERTIB DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3T2NXF7ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD1152: A Deep Dive into its Potent and Selective Inhibition of Aurora B Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Aurora B kinase inhibitor, AZD1152, with a specific focus on its selectivity, mechanism of action, and the experimental methodologies used for its characterization. AZD1152 is a phosphate prodrug that undergoes rapid conversion in plasma to its active form, AZD1152-hydroxyquinazoline pyrazol anilide (AZD1152-HQPA), a potent inhibitor of Aurora B kinase.[1][2][3][4] This document synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes complex pathways to offer a thorough understanding of this compound for research and development applications.

Core Mechanism of Action

AZD1152-HQPA functions as a highly selective, ATP-competitive inhibitor of Aurora B kinase, a key regulator of mitotic progression.[5] Aurora B is a member of the chromosomal passenger complex (CPC), which is essential for proper chromosome alignment and segregation, as well as cytokinesis.[6] By inhibiting Aurora B, AZD1152-HQPA disrupts these critical mitotic events, leading to a cascade of cellular consequences including the suppression of histone H3 phosphorylation, endoreduplication (the replication of the genome without subsequent cell division), aneuploidy, and ultimately, apoptosis.[1][7][8][9]

Quantitative Kinase Selectivity Profile

AZD1152-HQPA demonstrates remarkable selectivity for Aurora B over other kinases, including the closely related Aurora A kinase. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The following table summarizes the inhibitory potency of AZD1152-HQPA against various kinases.

| Target Kinase | Inhibition Constant (Ki) | IC50 | Selectivity vs. Aurora A | Reference |

| Aurora B | 0.36 nM | 0.37 nM | >3700-fold | |

| Aurora A | 1369 nM | - | - | [1][2] |

| Aurora C | 17.0 nM | - | - | [4] |

Note: IC50 and Ki values are highly dependent on assay conditions. The data presented here are compiled from multiple sources for comparative purposes.

Beyond the Aurora kinase family, AZD1152-HQPA has been profiled against large panels of other kinases and has consistently shown a high degree of specificity.[1][2]

In Vitro Kinase Inhibition Assay Protocol

The determination of the inhibitory potency (Ki and IC50 values) of AZD1152-HQPA is typically performed using an in vitro kinase assay that measures the incorporation of radiolabeled phosphate into a substrate peptide.

Experimental Protocol: In Vitro Aurora Kinase Assay [4]

-

Reaction Setup: The kinase reaction is initiated by combining the Aurora kinase enzyme (either Aurora A or Aurora B-INCENP complex) with the test compound (AZD1152-HQPA) at various concentrations.

-

Reaction Mixture: A reaction mix is prepared containing the following components:

-

25 mM Tris-HCl

-

12.7 mM KCl

-

2.5 mM NaF

-

0.6 mM Dithiothreitol (DTT)

-

6.25 mM MnCl2

-

ATP (7.5 µM for Aurora A assay, 15 µM for Aurora B-INCENP assay)

-

6.25 µM peptide substrate

-

0.2 µCi [γ-33P]ATP

-

-

Initiation and Incubation: The reaction is started by adding 20 µL of the reaction mix to the enzyme-inhibitor solution, bringing the final volume to 50 µL. The reaction plates are then incubated at room temperature for 60 minutes.

-

Termination: The kinase reaction is stopped by the addition of 100 µL of 20% v/v orthophosphoric acid.

-

Substrate Capture and Detection: The phosphorylated peptide substrate is captured on a positively charged nitrocellulose P30 filtermat using a 96-well plate harvester. The amount of incorporated 33P is then quantified using a Beta plate counter.

-

Data Analysis: The IC50 values are calculated from the dose-response curves generated from the raw data.

Visualizing the Molecular and Cellular Impact of AZD1152

To better illustrate the mechanism of action and experimental workflows, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of action of AZD1152-HQPA on the Aurora B signaling pathway.

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Conclusion

AZD1152, through its active metabolite AZD1152-HQPA, stands out as a highly potent and selective inhibitor of Aurora B kinase. Its robust selectivity profile, coupled with its well-characterized mechanism of action involving the disruption of mitosis and induction of apoptosis, makes it a valuable tool for cancer research and a promising candidate for therapeutic development. The detailed experimental protocols and visual aids provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar compounds. The continued investigation into the synergistic potential of AZD1152 with other chemotherapeutic agents may further broaden its clinical utility.[2]

References

- 1. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]

- 2. ashpublications.org [ashpublications.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action and therapeutic efficacy of Aurora kinase B inhibition in MYC overexpressing medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] AZD1152, a Selective Inhibitor of Aurora B Kinase, Inhibits Human Tumor Xenograft Growth by Inducing Apoptosis | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Function of Barasertib-hQPA, an Active Metabolite and Potent Aurora B Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barasertib (AZD1152) is a next-generation therapeutic agent that has shown significant promise in the landscape of oncology. It functions as a prodrug, undergoing rapid conversion in plasma to its active metabolite, Barasertib-hQPA (hydroxyquinazoline pyrazol anilide).[1][2][3][4] This technical guide provides a comprehensive overview of the function of Barasertib-hQPA, with a focus on its molecular mechanism of action, its impact on cellular signaling pathways, and the experimental methodologies used for its characterization. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the field of drug development.

Mechanism of Action

Barasertib-hQPA is a highly potent and selective, ATP-competitive inhibitor of Aurora B kinase.[2][4] Its primary mechanism of action is the disruption of mitotic progression, leading to cell cycle arrest and ultimately, apoptosis in cancer cells.

Aurora B kinase is a critical regulator of mitosis, playing a pivotal role in chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[5] Inhibition of Aurora B by Barasertib-hQPA leads to a cascade of cellular events, including:

-

Inhibition of Histone H3 Phosphorylation: A key substrate of Aurora B is Histone H3 at serine 10. Barasertib-hQPA effectively inhibits this phosphorylation event, which is essential for proper chromosome condensation during mitosis.[6][7][8]

-

Chromosome Misalignment and Segregation Errors: By disrupting the function of the chromosomal passenger complex, of which Aurora B is a key component, Barasertib-hQPA causes defects in the alignment of chromosomes at the metaphase plate.[1][3] This leads to improper chromosome segregation during anaphase.

-

Induction of Polyploidy: The failure of proper mitosis and cytokinesis results in cells exiting mitosis without dividing, a phenomenon known as mitotic slippage. This leads to the formation of polyploid cells, which contain multiple sets of chromosomes.[6][9]

-

Apoptosis: The accumulation of genomic instability due to polyploidy and mitotic errors triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1][9][10]

Aurora B Signaling Pathway and its Inhibition by Barasertib-hQPA

The Aurora B kinase signaling pathway is central to the regulation of cell division. Barasertib-hQPA directly targets and inhibits the kinase activity of Aurora B, thereby disrupting downstream signaling events crucial for mitosis.

Quantitative Data on Barasertib-hQPA Activity

The potency and selectivity of Barasertib-hQPA have been quantified in numerous studies. The following tables summarize key in vitro activity data.

Table 1: In Vitro Kinase Inhibitory Activity of Barasertib-hQPA

| Kinase | IC50 (nM) | Ki (nM) | Selectivity vs. Aurora B | Reference(s) |

| Aurora B | 0.37 | 0.36 | - | [3][6][7][9][10][11][12][13][14][15][16] |

| Aurora A | 1368 | 1369 | ~3700-fold | [3][7][12][13][14] |

| Aurora C | - | 17.0 | ~47-fold | [12] |

Table 2: IC50 Values of Barasertib-hQPA in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| HL-60 | Acute Myeloid Leukemia | 3 - 40 | [2][9][14] |

| NB4 | Acute Myeloid Leukemia | 3 - 40 | [2][9][14] |

| MOLM13 | Acute Myeloid Leukemia | 3 - 40 | [2][9][14] |

| MV4-11 | Biphenotypic Leukemia | 3 - 40 | [2][9][14] |

| PALL-2 | Acute Lymphoblastic Leukemia | 3 - 40 | [2][9][14] |

| EOL-1 | Acute Eosinophilic Leukemia | 3 - 40 | [2][9][14] |

| K562 | Chronic Myeloid Leukemia (Blast Crisis) | 3 - 40 | [2][9][14] |

| SCLC cell lines | Small Cell Lung Cancer | < 50 (sensitive lines) | [7][9] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Barasertib-hQPA.

In Vitro Aurora B Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of Aurora B kinase.

-

Materials:

-

Recombinant active Aurora B kinase

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)

-

Substrate (e.g., inactive histone H3)

-

ATP

-

Barasertib-hQPA

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of Barasertib-hQPA in kinase buffer.

-

In a 384-well plate, add the diluted inhibitor or vehicle control (e.g., 5% DMSO).

-

Add the Aurora B enzyme to each well.

-

Prepare a substrate/ATP mix in kinase buffer and add it to the wells to initiate the reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[1]

-

Record the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

-

Cell Viability Assay (MTS Assay)

This colorimetric assay is used to assess the effect of Barasertib-hQPA on the metabolic activity and viability of cancer cells.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

Barasertib-hQPA

-

MTS reagent (e.g., from Promega)

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Barasertib-hQPA or vehicle control for a specified duration (e.g., 48-120 hours).[7][9]

-

Add MTS reagent to each well and incubate at 37°C for 1-4 hours.[17]

-

Measure the absorbance at 490 nm using a microplate reader.[17]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis in cells treated with Barasertib-hQPA.

-

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Binding Buffer (e.g., 10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells after treatment with Barasertib-hQPA.

-

Wash the cells with cold 1X PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Incubate the cells at room temperature in the dark for 15-20 minutes.[10]

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method is used to determine the distribution of cells in different phases of the cell cycle after treatment with Barasertib-hQPA.

-

Materials:

-

Treated and control cells

-

1X PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Harvest and wash the cells with 1X PBS.

-

Fix the cells by dropwise addition to cold 70% ethanol while vortexing.[5][11]

-

Incubate the cells at -20°C for at least 2 hours.

-

Wash the fixed cells with 1X PBS.

-

Resuspend the cells in PI staining solution containing RNase A to degrade RNA.[5][11]

-

Incubate at room temperature or 37°C in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Histone H3 Phosphorylation Analysis

This flow cytometry-based assay quantifies the level of phosphorylated Histone H3 (Ser10), a direct downstream target of Aurora B kinase.

-

Materials:

-

Treated and control cells

-

Fixation and permeabilization buffers

-

Primary antibody against phosphorylated Histone H3 (Ser10)

-

Fluorochrome-conjugated secondary antibody

-

Flow cytometer

-

-

Procedure:

-

Harvest and fix the cells (e.g., with paraformaldehyde).

-

Permeabilize the cells (e.g., with methanol or Triton X-100).

-

Incubate the cells with the primary antibody against phospho-Histone H3 (Ser10).

-

Wash the cells and incubate with the fluorochrome-conjugated secondary antibody.

-

Analyze the fluorescence intensity of the stained cells by flow cytometry to quantify the level of Histone H3 phosphorylation.[6][7]

-

Mechanisms of Resistance to Barasertib

The development of resistance to targeted therapies is a significant challenge in oncology. Several mechanisms of resistance to Barasertib have been identified:

-

Overexpression of ABC Drug Transporters: P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP) are ATP-binding cassette (ABC) transporters that can efflux Barasertib-hQPA from cancer cells, thereby reducing its intracellular concentration and efficacy.[2]

-

Mutations in the Aurora B Kinase Domain: Point mutations in the ATP-binding pocket of Aurora B can reduce the binding affinity of Barasertib-hQPA, leading to acquired resistance.[5]

Conclusion

Barasertib-hQPA is a potent and selective inhibitor of Aurora B kinase with significant anti-cancer activity. Its mechanism of action, centered on the disruption of mitosis, has been well-characterized through a variety of in vitro and in vivo studies. This technical guide has provided a comprehensive overview of the function of Barasertib-hQPA, including its effects on cellular signaling, quantitative activity data, detailed experimental protocols for its evaluation, and known mechanisms of resistance. This information serves as a valuable resource for the scientific community engaged in the research and development of novel cancer therapeutics. Further investigation into overcoming resistance mechanisms and exploring combination therapies will be crucial for realizing the full clinical potential of Barasertib.

References

- 1. promega.co.uk [promega.co.uk]

- 2. P-glycoprotein and breast cancer resistance protein in acute myeloid leukaemia cells treated with the aurora-B kinase inhibitor barasertib-hQPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aurora kinase B inhibitor barasertib (AZD1152) inhibits glucose metabolism in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. AURKB as a target in non-small cell lung cancer with acquired resistance to anti-EGFR therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. apexbt.com [apexbt.com]

- 12. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. mdpi.com [mdpi.com]

- 16. Inhibition of Aurora Kinase B Is Important for Biologic Activity of the Dual Inhibitors of BCR-ABL and Aurora Kinases R763/AS703569 and PHA-739358 in BCR-ABL Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]

Cellular Targets of Barasertib Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barasertib dihydrochloride (AZD1152) is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis. This technical guide provides a comprehensive overview of the cellular targets of Barasertib, its mechanism of action, and its effects on cancer cells. Detailed quantitative data on its inhibitory activity, experimental protocols for key assays, and visualizations of the relevant signaling pathways are presented to support researchers and professionals in the field of drug development.

Introduction

This compound is a pro-drug that is rapidly converted in plasma to its active moiety, AZD1152-HQPA (Barasertib-hydroxyquinazoline pyrazol anilide).[1] This active form acts as a competitive inhibitor of adenosine triphosphate (ATP) at the catalytic site of Aurora B kinase.[2] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of cell division.[3] Overexpression of Aurora kinases, particularly Aurora B, is frequently observed in various human cancers and is associated with poor prognosis, making it an attractive target for cancer therapy.[3]

Primary Cellular Target: Aurora B Kinase

The primary cellular target of Barasertib's active form, AZD1152-HQPA, is Aurora B kinase.[1] It exhibits high affinity and potent inhibitory activity against this kinase.

Quantitative Kinase Inhibition Data

Barasertib demonstrates significant selectivity for Aurora B over other kinases, including Aurora A and Aurora C.[4][5] The inhibitory activities are summarized in the table below.

| Kinase | Inhibition Constant (Ki) | IC50 | Selectivity (fold) vs. Aurora B |

| Aurora B | 0.36 nmol/L[6] | 0.37 nM[1][5] | - |

| Aurora A | 1369 nmol/L[6] | 1368 nM[1][5] | ~3700-fold[7] |

| Aurora C | 17.0 nM[4] | - | ~47-fold |

Table 1: Inhibitory Activity of AZD1152-HQPA against Aurora Kinases

Furthermore, AZD1152-HQPA has been shown to have high specificity when tested against a panel of over 50 other serine-threonine and tyrosine kinases, with minimal inhibition of kinases such as FLT3, JAK2, and Abl.[1]

Mechanism of Action

Barasertib's therapeutic effects stem from its potent inhibition of Aurora B kinase, which disrupts critical mitotic processes.

Inhibition of Histone H3 Phosphorylation

A key downstream substrate of Aurora B kinase is histone H3. Aurora B phosphorylates histone H3 at Serine 10 (H3S10ph), a modification essential for proper chromosome condensation and segregation during mitosis.[1] Barasertib treatment leads to a significant reduction in the levels of phosphorylated histone H3.[1]

Induction of Polyploidy and Apoptosis

By inhibiting Aurora B, Barasertib disrupts the spindle assembly checkpoint and cytokinesis. This leads to endoreduplication, where cells replicate their DNA without dividing, resulting in the formation of polyploid cells (containing >4N DNA content).[2] This aberrant mitotic progression ultimately triggers apoptosis in cancer cells.[1]

Figure 1. Mechanism of action of Barasertib.

Cellular Activity in Cancer Models

Barasertib has demonstrated potent anti-proliferative activity across a range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| MOLM13 | Acute Myeloid Leukemia | 1[5] |

| MV4-11 | Acute Myeloid Leukemia | 2.8[5] |

| K562 | Chronic Myeloid Leukemia | 3-40[5] |

| PALL-2 | Acute Lymphoblastic Leukemia | 3-40[5] |

Table 2: In Vitro Cellular Activity of Barasertib (AZD1152-HQPA)

Experimental Protocols

In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available luminescent kinase assays.

Materials:

-

Recombinant Aurora B kinase

-

Kinase substrate (e.g., Kemptide)

-

ATP

-

Barasertib (AZD1152-HQPA)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well white plates

Procedure:

-

Prepare serial dilutions of Barasertib in kinase assay buffer.

-

In a 384-well plate, add 1 µL of the inhibitor dilutions or vehicle (DMSO).

-

Add 2 µL of a solution containing the Aurora B kinase.

-

Initiate the reaction by adding 2 µL of a substrate/ATP mix.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Figure 2. Workflow for in vitro kinase assay.

Cell Viability Assay (MTS Assay)

This protocol provides a general procedure for determining cell viability upon treatment with Barasertib.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Barasertib (AZD1152-HQPA)

-

96-well clear-bottom plates

-

MTS reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Barasertib in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Barasertib or vehicle control.

-

Incubate the plates for the desired treatment duration (e.g., 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot for Phospho-Histone H3 (Ser10)

This protocol details the detection of the phosphorylation status of a key Barasertib target.

Materials:

-

Cancer cell lines

-

Barasertib (AZD1152-HQPA)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-phospho-Histone H3 (Ser10)

-

Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with Barasertib or vehicle for the desired time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe for a loading control.

Conclusion

This compound, through its active metabolite AZD1152-HQPA, is a highly potent and selective inhibitor of Aurora B kinase. Its mechanism of action, centered on the disruption of critical mitotic processes, leads to polyploidy and apoptosis in cancer cells. The detailed data and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on novel anti-cancer therapeutics targeting cell cycle regulation.

References

- 1. ashpublications.org [ashpublications.org]

- 2. mdpi.com [mdpi.com]

- 3. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Mechanism of Action of Barasertib Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barasertib dihydrochloride (AZD1152 dihydrochloride) is a potent and highly selective, second-generation inhibitor of Aurora B kinase, a key regulator of mitosis. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and preclinical and clinical evaluation of Barasertib. Detailed experimental protocols for in vitro and in vivo studies are provided, along with a summary of key quantitative data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising anti-cancer agent.

Molecular Structure and Chemical Properties

Barasertib is a phosphate prodrug that is rapidly converted in plasma to its active metabolite, Barasertib-hQPA (hydroxyquinazoline pyrazol anilide). The dihydrochloride salt enhances the solubility and stability of the compound for pharmaceutical formulation.

| Property | Value | Reference |

| Chemical Name | 2-(ethyl(3-((4-((3-(2-((3-fluorophenyl)amino)-2-oxoethyl)-1H-pyrazol-5-yl)amino)quinazolin-7-yl)oxy)propyl)amino)ethyl dihydrogen phosphate dihydrochloride | [1] |

| Synonyms | AZD1152 dihydrochloride | [1] |

| CAS Number | 722543-50-2 | [1] |

| Molecular Formula | C26H31FN7O6P · 2HCl | [1] |

| Molecular Weight | 660.5 g/mol | [2] |

| Appearance | Crystalline solid | [1] |

| Solubility | DMSO: 1 mg/ml; DMSO:PBS (pH 7.2) (1:4): 0.2 mg/ml | [1] |

Barasertib (Prodrug) Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C26H31FN7O6P | [3] |

| Molecular Weight | 587.54 g/mol | [3][4] |

| Exact Mass | 587.2058 Da | [3] |

Barasertib-hQPA (Active Metabolite) Chemical Properties:

| Property | Value | Reference |

| CAS Number | 722544-51-6 | [5] |

| Molecular Formula | C26H30FN7O3 | [5] |

| Molecular Weight | 507.56 g/mol | [5] |

Mechanism of Action

This compound, upon administration, is rapidly converted by plasma phosphatases into its active form, Barasertib-hQPA.[6] Barasertib-hQPA is a highly selective and potent inhibitor of Aurora B kinase, a serine/threonine kinase that plays a crucial role in the proper execution of mitosis.

Signaling Pathway of Aurora B Kinase Inhibition

The inhibition of Aurora B kinase by Barasertib-hQPA disrupts the chromosomal passenger complex (CPC), leading to a cascade of events that ultimately result in mitotic catastrophe and apoptosis in rapidly dividing cancer cells.

Caption: Aurora B Kinase Inhibition Pathway by Barasertib.

Selectivity Profile of Barasertib-hQPA

Barasertib-hQPA exhibits high selectivity for Aurora B kinase over other kinases, which contributes to its targeted therapeutic effect and potentially reduces off-target toxicities.

| Kinase | IC50 (nM) | Reference |

| Aurora B | 0.37 | [6][7] |

| Aurora A | 1368 | [7] |

Preclinical and Clinical Data

In Vitro Efficacy: Cell Viability

Barasertib has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MOLM13 | Acute Myeloid Leukemia | 3 - 40 | [7] |

| MV4-11 | Acute Myeloid Leukemia | 3 - 40 | [7] |

| HL-60 | Acute Promyelocytic Leukemia | 3 - 40 | [6] |

| NB4 | Acute Promyelocytic Leukemia | 3 - 40 | [6] |

| PALL-2 | Acute Lymphoblastic Leukemia | 3 - 40 | [6] |

| EOL-1 | Eosinophilic Leukemia | 3 - 40 | [6] |

| K562 | Chronic Myeloid Leukemia | 3 - 40 | [6] |

| SCLC (sensitive lines) | Small Cell Lung Cancer | < 50 | [8] |

Clinical Trial Data

Clinical trials have been conducted to evaluate the safety, efficacy, and pharmacokinetics of Barasertib in patients with advanced solid tumors and acute myeloid leukemia (AML).

| Trial Phase | Patient Population | Dosing Regimen | Maximum Tolerated Dose (MTD) | Key Toxicities | Reference |

| Phase I | Advanced Solid Tumors | 48-h continuous infusion every 14 days | 150 mg | Neutropenia | [9][10] |

| Phase I | Advanced Solid Tumors | Two 2-h infusions on consecutive days every 14 days | 220 mg (110 mg/day) | Neutropenia | [9][10] |

| Phase I/II | Advanced Acute Myeloid Leukemia | 7-day continuous infusion every 21 days | 1200 mg | Febrile neutropenia, stomatitis/mucosal inflammation | [11] |

| Phase II | Elderly AML | 1200 mg as a 7-day continuous IV infusion in 28-day cycles | Not Applicable | Stomatitis, febrile neutropenia | [12] |

Pharmacokinetic Parameters of Barasertib-hQPA in AML Patients (1200 mg, 7-day infusion):

| Parameter | Geometric Mean (CV%) | Reference |

| Css (ng/mL) | 168 (51) | [11] |

| AUC0-192h (ng·h/mL) | 31300 (51) | [11] |

| t1/2 (h) | 42.6 (39) | [11] |

| CL (L/h) | 38.3 (51) | [11] |

| Vz (L) | 2370 (55) | [11] |

| Total Clearance (CL) | 31.4 L/h | [13] |

Experimental Protocols

In Vitro Assays

Caption: Workflow for In Vitro Evaluation of Barasertib.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µl of culture medium.[14]

-

Drug Treatment: After 24 hours, treat the cells with various concentrations of Barasertib-hQPA and incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.[14]

-

Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[14]

-

Solubilization: Add 100 µl of solubilization solution to each well and incubate overnight at 37°C.[14]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

-

Cell Treatment: Treat cells with Barasertib-hQPA for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[15][16][17]

-

Analysis: Analyze the stained cells by flow cytometry.[15][17] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[15]

-

Cell Treatment and Harvesting: Treat cells with Barasertib-hQPA, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.[18][19]

-

Washing: Wash the fixed cells twice with PBS.[20]

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.[18][20]

-

PI Staining: Add propidium iodide solution to the cells.[18][20]

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[18][20]

-

Cell Treatment and Fixation: Treat cells as required, then fix with a suitable fixative (e.g., paraformaldehyde).

-

Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100).

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phospho-Histone H3 (Ser10).

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.[21]

-

Analysis: Analyze the cells by immunofluorescence microscopy or flow cytometry to quantify the levels of histone H3 phosphorylation.[21][22][23]

In Vivo Xenograft Studies

Caption: Workflow for In Vivo Xenograft Studies of Barasertib.

-

Animals: Use immunodeficient mice (e.g., athymic nude or NSG mice), typically 4-6 weeks old.[24][25][26][27]

-

Cell Preparation: Harvest cancer cells from culture and resuspend in a suitable medium (e.g., PBS or Matrigel) at the desired concentration (e.g., 3.0 x 106 cells in 300 µl).[26]

-

Implantation: Subcutaneously inject the cell suspension into the flank of the mice.[26][28]

-

Tumor Growth: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

-

Randomization: When tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Drug Formulation: Prepare this compound in a suitable vehicle for administration.

-

Administration: Administer the drug according to the planned dose and schedule (e.g., intravenous infusion or intraperitoneal injection).[9][11]

-

Monitoring: Monitor the animals for signs of toxicity and continue to measure tumor volumes throughout the study.

-

Tissue Collection: At the end of the study or at specified time points, euthanize the animals and collect tumor tissue.

-

Biomarker Analysis: Analyze the tumor tissue for biomarkers of Aurora B kinase inhibition, such as decreased levels of phosphorylated histone H3, using techniques like immunohistochemistry or western blotting.

Conclusion

This compound is a promising anti-cancer agent that effectively targets Aurora B kinase, a critical regulator of mitosis. Its mechanism of action, involving the induction of mitotic catastrophe and apoptosis in cancer cells, has been well-characterized through extensive preclinical and clinical studies. The data presented in this technical guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals working in the field of oncology. Further investigation into predictive biomarkers and combination therapies may enhance the clinical utility of Barasertib in the future.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C26H33Cl2FN7O6P | CID 16221572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Barasertib | C26H31FN7O6P | CID 11497983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholars.mssm.edu [scholars.mssm.edu]

- 11. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib (AZD1152) in patients with advanced acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stage I of Phase II study assessing efficacy, safety and tolerability of barasertib (AZD1152) versus LDAC in elderly AML patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 細胞計数・セルヘルス分析 [sigmaaldrich.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. kumc.edu [kumc.edu]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 20. Flow cytometry with PI staining | Abcam [abcam.com]

- 21. flowcytometry-embl.de [flowcytometry-embl.de]

- 22. Detection of histone H3 phosphorylation in cultured cells and tissue sections by immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Phospho-Histone H3 (Ser10, Thr11) Polyclonal Antibody (PA5-110126) [thermofisher.com]

- 24. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. protocol.everlab.net [protocol.everlab.net]

- 27. How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research [resources.jax.org]

- 28. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

The Conversion of Barasertib Dihydrochloride: A Technical Guide to its Prodrug Activation and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Barasertib dihydrochloride (AZD1152), a potent and selective inhibitor of Aurora B kinase, has been a subject of significant interest in oncology research. A critical aspect of its pharmacology is its nature as a prodrug, which requires in vivo conversion to its active metabolite, Barasertib-hQPA (AZD1152-HQPA), to exert its therapeutic effect. This technical guide provides an in-depth analysis of the conversion process of this compound, its subsequent metabolism, and the key experimental methodologies used to characterize these processes. Quantitative data from preclinical and clinical studies are summarized, and relevant biological pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in drug development.

Introduction to Barasertib and its Mechanism of Action

Barasertib is a second-generation Aurora B kinase inhibitor. Aurora B is a key mitotic serine/threonine kinase that plays a crucial role in proper chromosome segregation and cytokinesis. Overexpression of Aurora B is common in various human cancers, making it an attractive therapeutic target. This compound (AZD1152) is a water-soluble prodrug designed to improve the pharmaceutical properties of the active compound. Following administration, it undergoes rapid conversion to its active form, AZD1152-HQPA. This active metabolite is a highly potent and selective inhibitor of Aurora B kinase, with a significantly lower affinity for Aurora A kinase. Inhibition of Aurora B by AZD1152-HQPA leads to defects in chromosome alignment and segregation, ultimately resulting in polyploidy and apoptosis in cancer cells.

Prodrug Conversion of this compound

The conversion of the inactive prodrug AZD1152 to the active drug AZD1152-HQPA is a rapid and efficient process that occurs primarily in the bloodstream.

Mechanism of Conversion

This compound is a phosphate ester prodrug. The conversion to AZD1152-HQPA is mediated by the enzymatic activity of phosphatases present in the serum. These enzymes catalyze the hydrolysis of the phosphate group from the prodrug molecule, yielding the active hydroxyquinazoline pyrazole anilide (HQPA) moiety.

An In-depth Technical Guide to the Chemical Synthesis of Barasertib Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Barasertib dihydrochloride (AZD1152), a potent and selective inhibitor of Aurora B kinase. The document details the synthetic route, experimental protocols for key reactions, and presents quantitative data in structured tables for clarity and comparative analysis. Furthermore, it includes visualizations of the relevant signaling pathway and the synthetic workflow to facilitate a deeper understanding of the compound's mechanism of action and preparation.

Introduction

Barasertib (AZD1152) is a phosphate prodrug that is rapidly converted in vivo to its active form, Barasertib-hQPA (AZD1152-HQPA). As a selective inhibitor of Aurora B kinase, it plays a crucial role in the regulation of mitosis, specifically in chromosome segregation and cytokinesis. Dysregulation of Aurora B kinase is implicated in various malignancies, making it a key target for cancer therapy. This guide focuses on the chemical synthesis of the dihydrochloride salt of Barasertib, providing the necessary technical details for its replication and further study.

Synthetic Pathway Overview

The synthesis of this compound proceeds through a convergent route, involving the preparation of two key intermediates followed by their condensation and subsequent phosphorylation and salt formation. The core structure is a pyrazoloquinazoline scaffold.

The primary intermediates are:

-

7-{3-[Ethyl(2-hydroxyethyl)amino]propoxy}quinazolin-4(3H)-one

-

2-(5-amino-1H-pyrazol-3-yl)-N-(3-fluorophenyl)acetamide

These intermediates are coupled, and the resulting product is phosphorylated to introduce the phosphate prodrug moiety. The final step involves the formation of the dihydrochloride salt to enhance solubility and stability.

Experimental Protocols

Synthesis of Intermediate 1: 7-{3-[Ethyl(2-hydroxyethyl)amino]propoxy}quinazolin-4(3H)-one

Step 1: Synthesis of 7-hydroxyquinazolin-4(3H)-one

-

Reaction: 2-Amino-4-hydroxybenzoic acid is reacted with formamide.

-

Procedure: A mixture of 2-amino-4-hydroxybenzoic acid and an excess of formamide is heated at 180°C for 4 hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 7-hydroxyquinazolin-4(3H)-one.

Step 2: Synthesis of 7-(3-bromopropoxy)quinazolin-4(3H)-one

-

Reaction: 7-Hydroxyquinazolin-4(3H)-one is alkylated with 1,3-dibromopropane.

-

Procedure: To a suspension of 7-hydroxyquinazolin-4(3H)-one in a suitable solvent such as N,N-dimethylformamide (DMF), a base like potassium carbonate is added, followed by the dropwise addition of 1,3-dibromopropane. The mixture is stirred at room temperature for 24 hours. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield 7-(3-bromopropoxy)quinazolin-4(3H)-one.

Step 3: Synthesis of 7-{3-[Ethyl(2-hydroxyethyl)amino]propoxy}quinazolin-4(3H)-one

-

Reaction: 7-(3-Bromopropoxy)quinazolin-4(3H)-one is reacted with 2-(ethylamino)ethanol.

-

Procedure: A solution of 7-(3-bromopropoxy)quinazolin-4(3H)-one and 2-(ethylamino)ethanol in a polar aprotic solvent like DMF is heated at 80°C for 6 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the desired intermediate.

Synthesis of Intermediate 2: 2-(5-amino-1H-pyrazol-3-yl)-N-(3-fluorophenyl)acetamide

Step 1: Synthesis of Ethyl 3-cyano-4-oxobutanoate

-

Reaction: Diethyl oxalate is condensed with cyanoacetic acid ethyl ester.

-

Procedure: To a solution of sodium ethoxide in ethanol, a mixture of diethyl oxalate and ethyl cyanoacetate is added dropwise at a low temperature (0-5°C). The reaction is stirred for several hours, and the resulting sodium salt is then acidified to yield ethyl 3-cyano-4-oxobutanoate.

Step 2: Synthesis of Ethyl 5-amino-1H-pyrazole-3-carboxylate

-

Reaction: Ethyl 3-cyano-4-oxobutanoate is cyclized with hydrazine hydrate.

-

Procedure: Ethyl 3-cyano-4-oxobutanoate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for 4 hours. Upon cooling, the product crystallizes and is collected by filtration.

Step 3: Synthesis of 5-Amino-1H-pyrazole-3-carboxylic acid

-

Reaction: The ethyl ester of 5-amino-1H-pyrazole-3-carboxylate is hydrolyzed.

-

Procedure: The ethyl ester is suspended in an aqueous solution of sodium hydroxide and heated to reflux. After cooling, the solution is acidified with hydrochloric acid to precipitate the carboxylic acid, which is then filtered and dried.

Step 4: Synthesis of 2-(5-amino-1H-pyrazol-3-yl)-N-(3-fluorophenyl)acetamide

-

Reaction: 5-Amino-1H-pyrazole-3-carboxylic acid is coupled with 3-fluoroaniline.

-

Procedure: To a mixture of the carboxylic acid and 3-fluoroaniline in DMF, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activating agent like 1-hydroxybenzotriazole (HOBt) are added. The reaction is stirred at room temperature overnight. The product is isolated by precipitation with water and purified by recrystallization.

Final Synthesis of Barasertib Dihydrochlo ride

Step 1: Condensation of Intermediates

-

Reaction: 7-{3-[Ethyl(2-hydroxyethyl)amino]propoxy}quinazolin-4(3H)-one is chlorinated and then coupled with 2-(5-amino-1H-pyrazol-3-yl)-N-(3-fluorophenyl)acetamide.

-

Procedure: The quinazolinone intermediate is first treated with a chlorinating agent like phosphorus oxychloride to form the 4-chloroquinazoline derivative. This activated intermediate is then reacted with the pyrazole intermediate in a suitable solvent such as isopropanol with a base (e.g., diisopropylethylamine) at elevated temperature to yield the coupled product, Barasertib-hQPA.

Step 2: Phosphorylation

-

Reaction: The hydroxyl group of Barasertib-hQPA is phosphorylated.

-

Procedure: Barasertib-hQPA is dissolved in a suitable solvent like trimethyl phosphate and cooled. A phosphorylating agent, such as phosphorus oxychloride, is added dropwise. After the reaction is complete, it is quenched by the addition of water. The pH is adjusted, and the product is isolated.

Step 3: Dihydrochloride Salt Formation

-

Reaction: Barasertib is treated with hydrochloric acid.

-

Procedure: The free base of Barasertib is dissolved in a suitable solvent mixture, such as isopropanol and water. A solution of hydrochloric acid in isopropanol is then added, leading to the precipitation of this compound. The salt is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Quantitative Data

The following tables summarize the quantitative data for the key synthetic steps. Please note that yields are representative and can vary based on reaction scale and optimization.

| Intermediate 1 Synthesis | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Step 1 | 2-Amino-4-hydroxybenzoic acid | Formamide | - | 180 | 4 | ~85 |

| Step 2 | 7-Hydroxyquinazolin-4(3H)-one | 1,3-Dibromopropane, K₂CO₃ | DMF | RT | 24 | ~70 |

| Step 3 | 7-(3-Bromopropoxy)quinazolin-4(3H)-one | 2-(Ethylamino)ethanol | DMF | 80 | 6 | ~65 |

| Intermediate 2 Synthesis | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Step 1 | Diethyl oxalate, Ethyl cyanoacetate | Sodium ethoxide | Ethanol | 0-5 | 3 | ~75 |

| Step 2 | Ethyl 3-cyano-4-oxobutanoate | Hydrazine hydrate | Ethanol | Reflux | 4 | ~80 |

| Step 3 | Ethyl 5-amino-1H-pyrazole-3-carboxylate | NaOH (aq), HCl (aq) | Water | Reflux | 2 | ~90 |

| Step 4 | 5-Amino-1H-pyrazole-3-carboxylic acid | 3-Fluoroaniline, EDC, HOBt | DMF | RT | 12 | ~60 |

| Final Product Synthesis | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Condensation | Chlorinated Intermediate 1, Intermediate 2 | DIPEA | Isopropanol | Reflux | 8 | ~55 |

| Phosphorylation | Barasertib-hQPA | POCl₃ | Trimethyl phosphate | 0 | 2 | ~50 |

| Salt Formation | Barasertib (free base) | HCl in Isopropanol | Isopropanol/Water | RT | 1 | >95 |

Visualizations

Aurora B Kinase Signaling Pathway

Barasertib functions by inhibiting Aurora B kinase, a key regulator of mitosis. The following diagram illustrates the central role of Aurora B in the cell cycle and the consequences of its inhibition.

Caption: Aurora B kinase pathway and the inhibitory action of Barasertib.

Experimental Workflow for this compound Synthesis

The following diagram outlines the key stages in the synthesis of this compound, from starting materials to the final product.

In Vitro Kinase Inhibitory Profile of Barasertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase inhibitory profile of Barasertib (AZD1152), a potent and selective Aurora B kinase inhibitor. Barasertib is a prodrug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA. This document details its inhibitory activity, selectivity, and the methodologies used for its characterization.

Core Inhibitory Profile of Barasertib (AZD1152-HQPA)

Barasertib, through its active form AZD1152-HQPA, is a highly potent inhibitor of Aurora B kinase, a key regulator of mitosis. Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of Aurora B, leading to disruption of chromosome segregation, cytokinesis failure, and ultimately, apoptosis in proliferating cells.

Quantitative Kinase Inhibition Data

The inhibitory activity of AZD1152-HQPA has been quantified against its primary target, Aurora B, and its closely related homolog, Aurora A, demonstrating significant selectivity.

| Kinase Target | Parameter | Value (nM) | Fold Selectivity (Aurora A / Aurora B) |

| Aurora B | IC50 | 0.37 | ~3700 |

| Ki | 0.36 | ~3800 | |

| Aurora A | IC50 | 1368 | - |

| Ki | 1369 | - |

Table 1: In Vitro Inhibitory Potency of AZD1152-HQPA against Aurora Kinases. The data clearly indicates the high potency and selectivity of AZD1152-HQPA for Aurora B over Aurora A.

Kinase Selectivity Profile

A comprehensive kinase panel screen is crucial to understand the specificity of an inhibitor and to anticipate potential off-target effects. AZD1152-HQPA has been profiled against a large panel of kinases, demonstrating a very high degree of selectivity for Aurora B.

In a study profiling AZD1152-HQPA at a concentration of 100 nM against a panel of 363 human kinases, Aurora B was the only kinase to be inhibited by more than 65%. This highlights the exceptional specificity of the compound. While the complete raw data from this extensive panel is not publicly available, the results strongly support the designation of Barasertib as a highly selective Aurora B inhibitor. Several sources confirm its high specificity against panels of over 50 other kinases.

Key Signaling Pathway

Barasertib's primary mechanism of action is the disruption of the Aurora B signaling pathway, which is essential for proper mitotic progression.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of in vitro findings. The following are representative protocols for key assays used to characterize the activity of Barasertib.

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

1. Reagent Preparation:

- Prepare a stock solution of AZD1152-HQPA in 100% DMSO.

- Dilute recombinant Aurora B kinase, the peptide substrate (e.g., Kemptide), and ATP to their final desired concentrations in kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

2. Assay Procedure:

- Dispense the AZD1152-HQPA solution or DMSO (vehicle control) into the wells of a 384-well plate.

- Add the Aurora B kinase solution to each well and incubate briefly.

- Initiate the kinase reaction by adding the ATP/substrate mixture.

- Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

- Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

- Incubate for 40 minutes at room temperature.

- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

- Incubate for 30 minutes at room temperature.

- Measure luminescence using a plate reader.

3. Data Analysis:

- The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

- Calculate the percent inhibition for each concentration of AZD1152-HQPA relative to the vehicle control.

- Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"];

"Reagent_Prep" [label="Reagent Preparation\n(Inhibitor, Kinase, ATP, Substrate)"];

"Dispense_Inhibitor" [label="Dispense Inhibitor/Vehicle\ninto 384-well Plate"];

"Add_Kinase" [label="Add Aurora B Kinase"];

"Initiate_Reaction" [label="Initiate Reaction with\nATP/Substrate Mix"];

"Incubate_1" [label="Incubate at RT (60 min)"];

"Stop_Reaction" [label="Stop Reaction & Deplete ATP\n(ADP-Glo™ Reagent)"];

"Incubate_2" [label="Incubate at RT (40 min)"];

"Add_Detection" [label="Add Kinase Detection Reagent"];

"Incubate_3" [label="Incubate at RT (30 min)"];

"Measure_Luminescence" [label="Measure Luminescence"];

"Data_Analysis" [label="Data Analysis\n(Calculate % Inhibition, IC50)"];

"End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="End"];

"Start" -> "Reagent_Prep";

"Reagent_Prep" -> "Dispense_Inhibitor";

"Dispense_Inhibitor" -> "Add_Kinase";

"Add_Kinase" -> "Initiate_Reaction";

"Initiate_Reaction" -> "Incubate_1";

"Incubate_1" -> "Stop_Reaction";

"Stop_Reaction" -> "Incubate_2";

"Incubate_2" -> "Add_Detection";

"Add_Detection" -> "Incubate_3";

"Incubate_3" -> "Measure_Luminescence";

"Measure_Luminescence" -> "Data_Analysis";

"Data_Analysis" -> "End";

}

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Seeding:

- Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Compound Treatment:

- Prepare serial dilutions of AZD1152-HQPA in cell culture medium.

- Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.

- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

3. MTT Addition and Incubation:

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

- Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

4. Solubilization and Measurement:

- Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

- Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

- The absorbance is directly proportional to the number of viable cells.

- Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

- Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Histone H3 Phosphorylation Assay (Flow Cytometry)

This assay measures the phosphorylation of Histone H3 at Serine 10, a direct substrate of Aurora B, as a pharmacodynamic marker of target engagement.

1. Cell Treatment:

- Treat cells in culture with various concentrations of AZD1152-HQPA for a defined period.

2. Cell Fixation and Permeabilization:

- Harvest the cells and fix them with a suitable fixative (e.g., paraformaldehyde).

- Permeabilize the cells with a detergent-based buffer (e.g., saponin or methanol) to allow antibody entry.

3. Antibody Staining:

- Incubate the permeabilized cells with a primary antibody specific for phosphorylated Histone H3 (Ser10).

- Wash the cells and incubate with a fluorescently labeled secondary antibody.

4. Flow Cytometry Analysis:

- Analyze the cells using a flow cytometer to quantify the fluorescence intensity of the phospho-Histone H3 staining in individual cells.

5. Data Analysis:

- Determine the percentage of cells positive for phospho-Histone H3 or the mean fluorescence intensity of the cell population at different inhibitor concentrations.

- This provides a direct measure of Aurora B inhibition in a cellular context.

"Barasertib_Treatment" [label="Barasertib (AZD1152-HQPA)\nTreatment of Cells"];

"Target_Engagement" [label="Target Engagement:\nInhibition of Aurora B Kinase"];

"Pharmacodynamic_Effect" [label="Pharmacodynamic Effect:\nDecreased Phosphorylation\nof Histone H3 (Ser10)"];

"Cellular_Phenotype" [label="Cellular Phenotype:\nMitotic Arrest, Polyploidy"];

"Cell_Fate" [label="Cell Fate:\nApoptosis, Reduced Viability"];

"Barasertib_Treatment" -> "Target_Engagement";

"Target_Engagement" -> "Pharmacodynamic_Effect";

"Pharmacodynamic_Effect" -> "Cellular_Phenotype";

"Cellular_Phenotype" -> "Cell_Fate";

}

The Effect of Barasertib on Histone H3 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and consequences of Barasertib-mediated inhibition of Histone H3 phosphorylation. Barasertib (AZD1152) is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis. Its effect on the phosphorylation of Histone H3 at Serine 10 (pHH3-Ser10) serves as a critical pharmacodynamic biomarker for its activity.

Core Mechanism of Action

Barasertib (AZD1152) is a dihydrogen phosphate prodrug that is rapidly converted in plasma by phosphatases to its active metabolite, Barasertib-HQPA (AZD2811).[1][2] Barasertib-HQPA is a powerful and specific inhibitor of Aurora B kinase, a serine/threonine kinase essential for proper chromosome segregation and cytokinesis during mitosis.[2][3][4]

One of the primary substrates of Aurora B kinase is Histone H3.[5] During the G2 to M phase transition of the cell cycle, Aurora B phosphorylates Histone H3 at Serine 10 (H3S10ph).[6][7] This phosphorylation event is crucial for chromosome condensation and alignment at the metaphase plate.[5]

Barasertib-HQPA competitively inhibits the ATP-binding pocket of Aurora B kinase, preventing the phosphorylation of its substrates, including Histone H3.[5] The direct consequence is a significant reduction in the levels of phosphorylated Histone H3 (pHH3-Ser10).[8][9] This inhibition disrupts mitotic progression, leading to chromosome misalignment, failed cytokinesis, and the formation of polyploid cells, which can ultimately trigger apoptosis.[2][5][9] The suppression of pHH3-Ser10 is therefore a direct and measurable indicator of Barasertib's target engagement and biological activity.[2][10]

Quantitative Data on Barasertib's Efficacy

The potency of Barasertib is demonstrated by its low nanomolar inhibition of Aurora B kinase and its profound effect on pHH3-Ser10 levels across various cancer cell lines and preclinical models.

Table 1: In Vitro Kinase Inhibition

| Compound | Target Kinase | Potency (IC₅₀ / Kᵢ) | Selectivity | Citation |

| Barasertib-HQPA | Aurora B | 0.36 - 0.37 nM | ~3800-fold vs Aurora A | [2][3][4] |

| Barasertib-HQPA | Aurora A | 1369 nM | - | [2][3][4] |

| Barasertib-HQPA | Aurora C | 17.0 nM | - | [3] |

Table 2: Cellular Inhibition of Histone H3 Phosphorylation

| Cell Line / Model | Treatment Conditions | Result | Citation |

| HCT-116 (Colon Cancer) | 50 nM Barasertib-HQPA for 24h | Complete inhibition of pHH3-Ser10 | [9] |

| MOLM13 & MV4-11 (Leukemia) | 10 nM Barasertib-HQPA for 24h | Reduction of pHH3+ cells from 43-52% to 19-25% | |

| Freshly Isolated Leukemia Cells | 3 µM Barasertib-HQPA for 3h | Significant decrease in pHH3 expression | [4] |

| SW620 Xenograft (Colorectal) | Intravenous Barasertib | Transient suppression of pHH3 | [2] |

| ApcMin/+ Mouse Model (GI Neoplasia) | Barasertib Treatment | 94% reduction in pHH3-positive cells in adenomas | [10] |

| SCLC Cell Lines (H446, H345, H748) | Concurrent Paclitaxel + Barasertib-HQPA for 24h | Reduced the fraction of pHH3-positive cells induced by paclitaxel |

Experimental Protocols for Measuring Histone H3 Phosphorylation

The following are detailed methodologies for the key experiments used to quantify the effect of Barasertib on Histone H3 phosphorylation.

Western Blotting for pHH3-Ser10 Detection

This protocol allows for the semi-quantitative analysis of total pHH3-Ser10 levels in cell lysates.

Methodology Details:

-

Sample Preparation: Culture cells to desired confluency and treat with various concentrations of Barasertib-HQPA for the specified duration. Harvest and lyse cells in a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

-

Electrophoresis and Transfer: Perform SDS-PAGE using 10-25 µg of total protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10) overnight at 4°C with gentle agitation. Following washes with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. For a loading control, the membrane can be stripped and re-probed for total Histone H3 or a housekeeping protein like GAPDH.

Flow Cytometry for Intracellular pHH3-Ser10 Staining

This method allows for the quantification of the percentage of cells in a population that are positive for pHH3-Ser10, often in conjunction with DNA content analysis for cell cycle status.

Methodology Details:

-

Cell Preparation: Harvest cells after Barasertib treatment and wash with PBS.

-

Fixation: Resuspend the cell pellet and fix with a crosslinking fixative like 4% paraformaldehyde for 10-15 minutes at room temperature. This preserves the phosphorylation state.

-

Permeabilization: After washing, permeabilize the cells to allow intracellular antibody access. This is commonly done with ice-cold 90% methanol or a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).

-

Staining: Incubate the permeabilized cells with a fluorochrome-conjugated primary antibody against pHH3-Ser10 (e.g., conjugated to Alexa Fluor® 488) for 60-90 minutes at room temperature, protected from light.

-

DNA Content Staining: Wash the cells to remove excess antibody. Resuspend the final cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A to ensure only DNA is stained.

-

Analysis: Acquire data on a flow cytometer. Gate on single cells and analyze the fluorescence intensity of the pHH3-Ser10 marker versus the DNA content to determine the percentage of mitotic cells in the population.

Immunohistochemistry (IHC) for pHH3-Ser10 in Tissue

This protocol is used to visualize and quantify the presence of pHH3-Ser10 positive cells within formalin-fixed, paraffin-embedded (FFPE) tissue sections, such as tumor xenografts.

Methodology Details:

-

Slide Preparation: Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by boiling the slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0) to expose the antigenic sites.

-

Blocking: Quench endogenous peroxidase activity using a hydrogen peroxide solution. Block non-specific binding sites by incubating the sections with normal serum from the species in which the secondary antibody was raised.

-

Antibody Incubation: Incubate the tissue sections with the primary antibody against pHH3-Ser10, typically overnight at 4°C in a humidified chamber.

-

Detection: After washing, apply a biotinylated or polymer-based HRP-conjugated secondary antibody. Visualize the signal by adding a chromogen substrate, such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Lightly counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate the slides, clear in xylene, and permanently mount with a coverslip. The number of pHH3-positive cells can then be quantified by microscopic examination.

References

- 1. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]

- 2. Phospho-Histone H3 (Ser10) antibody (66863-1-Ig) | Proteintech [ptglab.com]

- 3. Detection of histone H3 phosphorylation in cultured cells and tissue sections by immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FACS-Based Detection of Phosphorylated Histone H3 for the Quantitation of Mitotic Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]

- 6. t-takaya.net [t-takaya.net]

- 7. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]

- 8. Phospho-Histone H3 (Ser10, Thr11) Polyclonal Antibody (PA5-110126) [thermofisher.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. flowcytometry-embl.de [flowcytometry-embl.de]

Methodological & Application

Barasertib Dihydrochloride In Vitro Assay Protocols: A Guide for Researchers

Abstract

This document provides detailed application notes and protocols for the in vitro evaluation of Barasertib dihydrochloride, a potent and selective inhibitor of Aurora B kinase. Barasertib is a prodrug that is rapidly converted to its active metabolite, Barasertib-hQPA (AZD2811), a key regulator of mitosis. These protocols are intended for researchers, scientists, and drug development professionals investigating the anti-proliferative and cell cycle effects of this compound. Included are methodologies for cell viability assessment, cell cycle analysis, and an overview of the targeted signaling pathway.

Introduction

This compound is a promising anti-cancer agent that functions as a prodrug, converting to the active compound Barasertib-hQPA in plasma. Barasertib-hQPA is a highly selective inhibitor of Aurora B kinase, a serine/threonine kinase essential for proper chromosome segregation and cytokinesis during mitosis.[1][2] Inhibition of Aurora B kinase leads to defects in cell division, resulting in polyploidy and subsequent apoptosis in cancer cells.[3][4] This document outlines key in vitro assays to characterize the biological activity of this compound.

Data Presentation: Anti-proliferative Activity

Barasertib-hQPA has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HL-60 | Acute Myeloid Leukemia | 3 - 40 | [3] |

| NB4 | Acute Myeloid Leukemia | 3 - 40 | [3] |

| MOLM13 | Acute Myeloid Leukemia | 3 - 40 | [3] |

| PALL-2 | Acute Lymphoblastic Leukemia | 3 - 40 | [3] |

| MV4-11 | Biphenotypic Leukemia | 3 - 40 | [3] |

| EOL-1 | Acute Eosinophilic Leukemia | 3 - 40 | [3] |

| K562 | Chronic Myeloid Leukemia | 3 - 40 | [3] |

| NCI-H82 | Small Cell Lung Cancer | < 50 | [1][5] |

| A549 | Non-Small Cell Lung Cancer | ~7 | [6] |

Note: In vitro studies are typically conducted with the active metabolite, Barasertib-hQPA.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol describes the use of a modified tetrazolium salt (MTS) assay to determine the effect of Barasertib-hQPA on the viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

Barasertib-hQPA

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Automated plate reader

Procedure:

-

Cell Plating: Seed 2,000 to 10,000 viable cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.[1] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Addition: Prepare a serial dilution of Barasertib-hQPA in complete growth medium. Add the desired concentrations of Barasertib-hQPA to the wells. Include wells with untreated cells as a negative control and wells with medium only for background subtraction.

-

Incubation: Incubate the plates for a period of 5 days (120 hours).[1]

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[7]

-

Incubation with MTS: Incubate the plates for 1 to 4 hours at 37°C.[7][8]

-

Absorbance Measurement: Measure the absorbance of each well at 490 nm using an automated plate reader.[1][7]

-

Data Analysis: Subtract the background absorbance from all wells. Express the results as a percentage of the untreated control and plot the values against the logarithm of the drug concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to Barasertib-hQPA treatment using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

Barasertib-hQPA

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in appropriate culture vessels and treat with various concentrations of Barasertib-hQPA for 24 to 48 hours.[1]

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells with PBS to remove any residual medium.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells for at least 2 hours at 4°C.[9][10]

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution.[10]

-

Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.[9]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the population of cells with ≥8N DNA content is indicative of polyploidy.[1]

Visualization of Pathways and Workflows

Aurora B Kinase Signaling Pathway

The following diagram illustrates the central role of Aurora B kinase in mitosis and the mechanism of action of Barasertib-hQPA.

Caption: Aurora B Kinase signaling pathway and the inhibitory action of Barasertib-hQPA.

Experimental Workflow for Cell Viability Assay